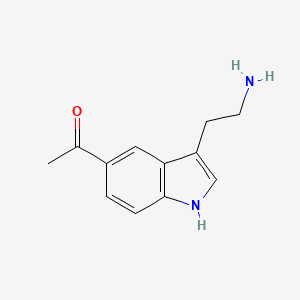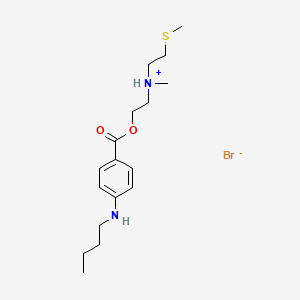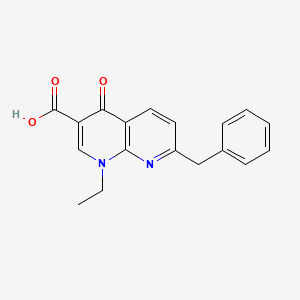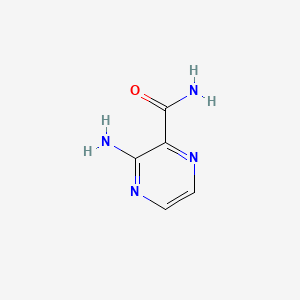
Acetryptine
概要
説明
アセトリプチンは、セロトニン (5-ヒドロキシトリプタミン) と構造的に類似しており、降圧剤として記述されてきましたが、市販されたことはありません 。 アセトリプチンの分子式はC12H14N2O、モル質量は202.257 g/molです .
2. 製法
合成経路と反応条件: アセトリプチンは、トリプタミンのアセチル化によって合成することができます。反応には、ピリジンまたはトリエチルアミンなどの塩基の存在下で、無水酢酸または塩化アセチルをアセチル化剤として使用します。反応は通常、室温またはわずかに高温で行われ、完全なアセチル化を確保します。
工業的生産方法: アセトリプチンの具体的な工業的生産方法はあまり文献に記載されていませんが、一般的な手法としては、高収率と高純度を確保するため、制御された条件下での大規模なアセチル化反応が含まれます。このプロセスには、目的の生成物を単離するための再結晶またはクロマトグラフィーなどの精製工程が伴う可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: Acetryptine can be synthesized through the acetylation of tryptamine. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
化学反応の分析
反応の種類: アセトリプチンは、以下を含むさまざまな化学反応を起こします。
酸化: アセトリプチンは、対応するインドール誘導体を形成するために酸化することができます。
還元: 還元反応により、アセトリプチンをそのアミン誘導体に変換することができます。
置換: 求電子置換反応はインドール環で起こることがあり、さまざまな置換生成物を生じます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン(塩素、臭素)やニトロ化剤(硝酸)などの試薬が、酸性または塩基性条件下で使用されます。
主な生成物:
酸化: カルボン酸やアルデヒドなどの官能基を持つインドール誘導体。
還元: アセトリプチンのアミン誘導体。
置換: ハロゲン化またはニトロ化されたインドール化合物。
4. 科学研究における用途
アセトリプチンには、いくつかの科学研究における用途があります。
化学: さまざまなインドール誘導体やトリプタミン類似体の合成における前駆体として使用されます。
生物学: セロトニン受容体との相互作用と、モノアミンオキシダーゼ阻害剤 (MAOI) としての潜在的な役割について研究されています.
医学: 降圧作用と、中枢神経系に対する潜在的な治療効果について調査されています.
産業: 医薬品や農薬の開発における潜在的な用途。
科学的研究の応用
Acetryptine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives and tryptamine analogs.
Industry: Potential applications in the development of pharmaceuticals and agrochemicals.
作用機序
アセトリプチンは、主にセロトニン受容体との相互作用を通じて効果を発揮します。 5-HT1Aおよび5-HT1D受容体に高親和性で結合することがわかっています 。 さらに、アセトリプチンは、モノアミンオキシダーゼ阻害剤 (MAOI) として作用し、特にMAO-A酵素を阻害する可能性があります 。 この阻害により、脳内のセロトニン、ノルエピネフリン、ドーパミンなどのモノアミンのレベルが上昇し、潜在的な治療効果に貢献します。
類似化合物:
セロトニン (5-ヒドロキシトリプタミン): アセトリプチンと構造的に類似しており、気分調節に関与する重要な神経伝達物質です。
5-メトキシトリプタミン: 構造的特徴は似ていますが、薬理学的性質が異なる別のトリプタミン誘導体。
5-カルボキサミドトリプタミン: 異なる受容体結合プロファイルを有するトリプタミン類似体。
アセトリプチンの独自性: アセトリプチンの独自性は、インドール環の5位に位置する特定のアセチル基にあります。この構造的修飾は、セロトニン受容体への結合親和性と、MAOIとしての可能性に影響を与え、薬理学的および生化学的研究の両方において関心の対象となる化合物となっています
.類似化合物との比較
Serotonin (5-hydroxytryptamine): Structurally similar to acetryptine, serotonin is a key neurotransmitter involved in mood regulation.
5-Methoxytryptamine: Another tryptamine derivative with similar structural features but different pharmacological properties.
5-Carboxamidotryptamine: A tryptamine analog with distinct receptor binding profiles.
Uniqueness of this compound: this compound’s uniqueness lies in its specific acetyl group at the 5-position of the indole ring, which differentiates it from other tryptamine derivatives. This structural modification influences its binding affinity to serotonin receptors and its potential as an MAOI, making it a compound of interest in both pharmacological and biochemical research .
特性
IUPAC Name |
1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12/h2-3,6-7,14H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUGYAOLAMRLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189015 | |
| Record name | Acetryptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3551-18-6 | |
| Record name | 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3551-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetryptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetryptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETRYPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VWZ34G5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)












